Foliosidine

Übersicht

Beschreibung

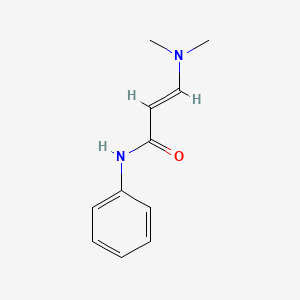

Foliosidine is an alkaloid isolated from the plant Haplophyllum foliosum Vved., belonging to the Rutaceae family. The compound has been assigned the molecular formula C16H21O5N, indicating the presence of nitrogen, oxygen, and a relatively complex carbon framework. Its expanded formula is C13H13 (N-CH3) (OH)2 (OCH3) (CO) (-O-), which describes a molecule with methoxy, hydroxy, and carbonyl functional groups, as well as a methylated nitrogen atom. Foliosidine is characterized as 4-methoxy-8-(2',3'-dihydroxy-3'-methyl-butoxy)-N-methylcarbostyryl, suggesting a structure with a methoxy group on a carbostyryl core and a dihydroxy-methyl-butoxy side chain .

Synthesis Analysis

While there is no direct synthesis route provided for foliosidine in the provided papers, the synthesis of structurally related indole alkaloids can offer insights into potential synthetic strategies. For example, the total synthesis of (+/-)-subincanadine F, an indole alkaloid with a complex tetracyclic framework, was achieved from 1-(para-methoxybenzyl)tryptamine in six steps, utilizing a SmI2-mediated ring opening and an acid-mediated Mannich reaction . This approach could potentially be adapted for the synthesis of foliosidine by considering the functional groups and the core structure of the molecule.

Molecular Structure Analysis

The molecular structure of foliosidine includes a carbostyryl core, which is a styryl derivative with a carbonyl group. The molecule also features a 4-methoxy group and an 8-(2',3'-dihydroxy-3'-methyl-butoxy) side chain, which includes two hydroxy groups and a methyl group, indicating a degree of stereochemistry that would need to be considered in any synthetic approach or structural analysis .

Chemical Reactions Analysis

The specific chemical reactions involving foliosidine are not detailed in the provided papers. However, the presence of functional groups such as methoxy, hydroxy, and carbonyl suggests that foliosidine could undergo typical organic reactions such as nucleophilic substitution at the methoxy site, oxidation or reduction of the hydroxy groups, and addition or condensation reactions at the carbonyl group. The reactivity of these groups would be influenced by the rest of the molecule's structure, particularly the steric and electronic effects imparted by the carbostyryl core and the side chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of foliosidine are not explicitly discussed in the provided papers. However, based on its molecular structure, foliosidine is likely to be a solid at room temperature. The presence of multiple hydroxy groups suggests that it could form hydrogen bonds, affecting its solubility in various solvents. The methoxy and carbonyl groups could influence its reactivity and interaction with other chemical species. The molecule's chirality, implied by the dihydroxy-methyl-butoxy side chain, would also be an important factor in its physical properties, such as optical rotation, and in its biological activity .

Wissenschaftliche Forschungsanwendungen

Haplophyllum Alkaloids and Structure

Foliosidine, an alkaloid isolated from the plant Haplophyllum foliosum Vved. (Rutaceae family), has been structurally identified and characterized. This alkaloid has the formula C16H21O5N and is also known as 4-methoxy-8-(2′,3′-dihydroxy-3′-methyl-butoxy)-N-methylcarbostyryl. The study of its structure contributes to the broader understanding of haplophyllum alkaloids, which may have various pharmacological properties (Pastukhova, Sidyakin, & Yunusov, 2004).

Thalictrum Foliolosum and Medicinal Compounds

Thalictrum foliolosum DC, a perennial flowering herb, has been identified as a significant source of various alkaloids, including foliosidine. This plant, belonging to the Ranunculaceae family, is traditionally used for treating a range of health issues, such as snakebite, jaundice, and rheumatism. The presence of foliosidine and other alkaloids underscores the medicinal potential of Thalictrum foliolosum in drug development for various human disorders (Sharma et al., 2020).

Kaurane Diterpenes and Macrophage Function

Research has indicated that foliosidine, classified as a kaurane diterpene, can influence macrophage function. The study explored the impact of foliosidine on apoptosis and phagocytosis in activated macrophages, demonstrating its potential role in modulating immune responses. This highlights the possibility of using foliosidine in therapeutic contexts where regulation of macrophage activity is crucial (Heras et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a quinoline alkaloid , and quinoline derivatives are known to have a wide range of biological activities, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial properties . .

Mode of Action

The mode of action of Foliosidine is not well-studied. As a quinoline derivative, it may share some of the mechanisms of action common to this class of compounds. For instance, some quinolines act by intercalating DNA, disrupting its structure and function . .

Biochemical Pathways

Quinoline derivatives can interact with various biochemical pathways depending on their specific structures and targets

Pharmacokinetics

These factors significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a quinoline derivative, it may have a range of potential effects, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial activities . .

Action Environment

Many factors, such as pH, temperature, and the presence of other molecules, can influence the activity of a compound . .

Eigenschaften

IUPAC Name |

8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,20)13(18)9-22-11-7-5-6-10-12(21-4)8-14(19)17(3)15(10)11/h5-8,13,18,20H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPYLWAXGAJZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347428 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Foliosidine | |

CAS RN |

21300-44-7 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3003612.png)

![9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3003617.png)